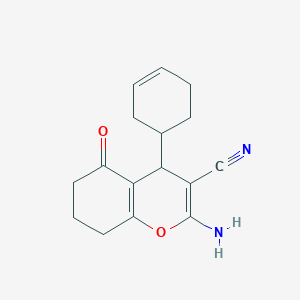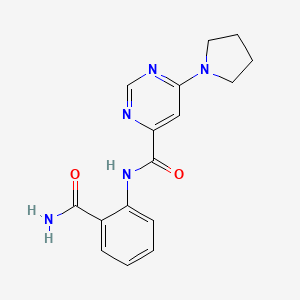
N-(quinolin-6-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(quinolin-6-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(quinolin-6-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves the condensation of quinoline derivatives with appropriate amines under controlled conditions. One common method involves the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . This method yields the desired compound with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally benign solvents and reagents is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(quinolin-6-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce tetrahydroquinoline derivatives.
Scientific Research Applications
N-(quinolin-6-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(quinolin-6-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a simpler structure.
Quinazoline: Another related compound with similar structural features.
Pyrazoloquinoline: A derivative with additional pyrazole rings.
Uniqueness
N-(quinolin-6-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to its specific structural arrangement, which imparts distinct biological activities and chemical reactivity. Its combination of quinoline and quinazoline moieties makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
N-quinolin-6-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c23-18(17-14-5-1-2-6-16(14)20-11-21-17)22-13-7-8-15-12(10-13)4-3-9-19-15/h3-4,7-11H,1-2,5-6H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDQTFIADXUKRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)C(=O)NC3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-propen-1-one](/img/structure/B2946363.png)
![2-[4-[3-(4-Chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol](/img/structure/B2946366.png)



![(3-Ethylphenyl)-[(3-methyl-1,2-oxazol-5-yl)methyl]cyanamide](/img/structure/B2946372.png)


![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)propanoic acid](/img/structure/B2946378.png)
![6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B2946379.png)
![N-[(4-phenyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2946380.png)
![N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2946382.png)
![1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one](/img/structure/B2946383.png)

